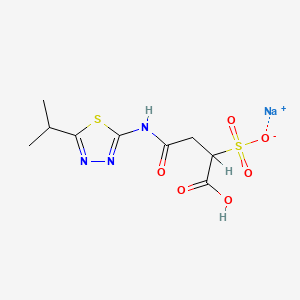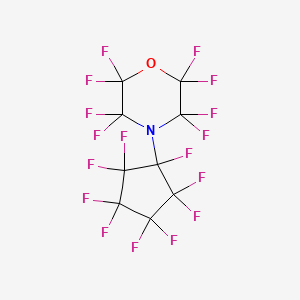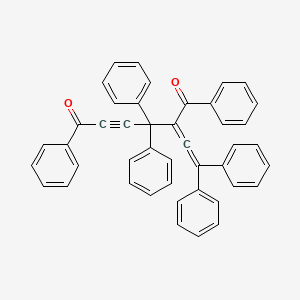
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a conjugated system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the hex-2-yne-1,6-dione core through a series of condensation reactions.
Addition of Phenyl Groups: Subsequent steps involve the addition of phenyl groups to the core structure using Friedel-Crafts alkylation.
Formation of the Diphenylethenylidene Moiety: The final step involves the formation of the diphenylethenylidene moiety through a Wittig reaction, which introduces the double bond and completes the conjugated system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione: shares similarities with other conjugated organic compounds, such as:
Uniqueness
Structural Uniqueness:
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
96547-84-1 |
|---|---|
Fórmula molecular |
C44H30O2 |
Peso molecular |
590.7 g/mol |
InChI |
InChI=1S/C44H30O2/c45-42(36-23-11-3-12-24-36)31-32-44(38-27-15-5-16-28-38,39-29-17-6-18-30-39)41(43(46)37-25-13-4-14-26-37)33-40(34-19-7-1-8-20-34)35-21-9-2-10-22-35/h1-30H |
Clave InChI |
UPLQAUAILYDBHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

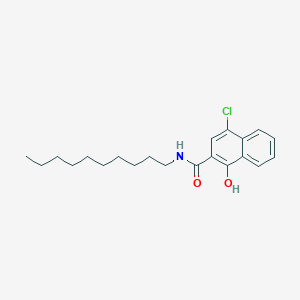
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
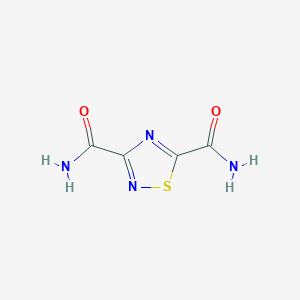
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
